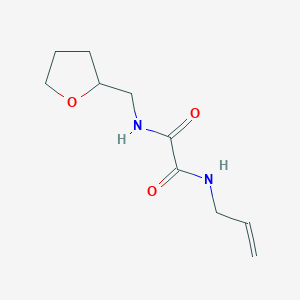
1-(3-phenoxybenzyl)-4-(phenylacetyl)piperazine
Übersicht
Beschreibung
1-(3-phenoxybenzyl)-4-(phenylacetyl)piperazine, also known as PBPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. PBPA is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(3-phenoxybenzyl)-4-(phenylacetyl)piperazine and similar compounds have been synthesized and characterized for various applications. For instance, Desai et al. (2004) synthesized related piperazine derivatives, such as 1-phenyl-4-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperazine, for their application in polypropylene copolymers. These compounds were found to influence the thermal stability and thermooxidative stability of polypropylene copolymer (PPCP) when tested for multiple extrusions, indicating potential use in material science applications (Desai et al., 2004).
Fuel and Energy Applications
Piperazine derivatives have also been researched for their role in fuel and energy sectors. Desai et al. (2002) prepared a new base fuel antioxidant based on hindered phenol and heterocyclic amine, specifically 1-Phenyl-4-(3',5'-di-tert-butyl-4'-hydroxybenzyl) piperazine, and reported its effectiveness in base fuel. It showcased excellent thermal stability and comparable antioxidant activity when compared to commercially available antioxidants (Desai et al., 2002).
Bioactive Compounds and Pharmaceutical Applications
In the field of pharmaceuticals, piperazine derivatives have been identified as bioactive compounds. Sobolevskaya et al. (2007) isolated new compounds, including 3-(4-hydroxybenzyl)piperazine-2,5-dione, from the marine actinobacterium Streptomyces sp., indicating their potential in drug discovery and biomedical research. The cytotoxic activities of these compounds were estimated based on their effects on sperm and eggs of sea urchins, demonstrating their potential biological activity (Sobolevskaya et al., 2007).
Eigenschaften
IUPAC Name |
1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-25(19-21-8-3-1-4-9-21)27-16-14-26(15-17-27)20-22-10-7-13-24(18-22)29-23-11-5-2-6-12-23/h1-13,18H,14-17,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZKHXPHPITHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5009958.png)
![4,4'-{[4-(dimethylamino)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5009961.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009967.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoic acid](/img/structure/B5009974.png)

![1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5009988.png)
![N-(3-isopropoxypropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5009992.png)

![7-[(3-ethoxy-2-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5010010.png)
![4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5010020.png)

![N-[3-(dimethylamino)propyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5010030.png)
![bis(2-methoxyethyl) 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5010042.png)